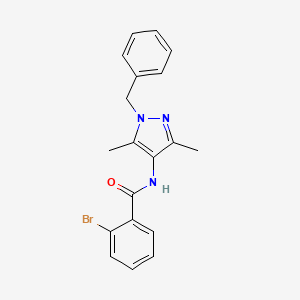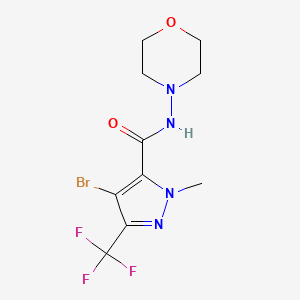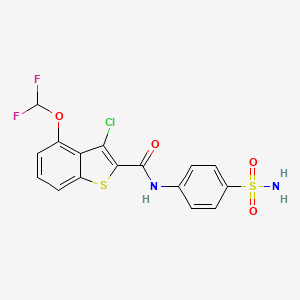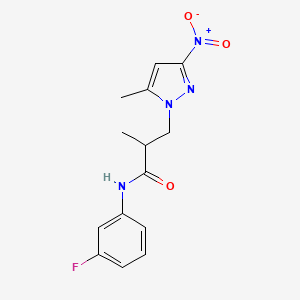
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-bromobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further substituted with a bromobenzamide moiety
Preparation Methods
The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-bromobenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Bromobenzamide Formation: The final step involves the reaction of the benzylated pyrazole with 2-bromobenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, the pyrazole ring can be oxidized using strong oxidizing agents.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets in the body.
Chemical Biology: The compound can be used as a chemical probe to study the function of specific proteins and pathways in cells.
Material Science: Pyrazole derivatives, including this compound, have been explored for their potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-bromobenzamide involves its interaction with specific molecular targets in the body. The compound has been shown to affect the mTORC1 pathway, which plays a crucial role in cell growth and metabolism . By modulating this pathway, the compound can influence various cellular processes, including autophagy and protein synthesis.
Comparison with Similar Compounds
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-bromobenzamide can be compared with other similar compounds, such as:
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloro-acetamide: This compound has a similar structure but with a chloro group instead of a bromo group.
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide: This compound has an additional pyrazole ring and an acrylamide moiety.
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-[(2,2,2-trifluoroethoxy)methyl]benzamide: This compound contains a trifluoroethoxy group, which imparts different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with molecular targets involved in critical cellular pathways.
Properties
Molecular Formula |
C19H18BrN3O |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-bromobenzamide |
InChI |
InChI=1S/C19H18BrN3O/c1-13-18(21-19(24)16-10-6-7-11-17(16)20)14(2)23(22-13)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,21,24) |
InChI Key |
WSHINXGPIORYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B10960482.png)
![ethyl 4-[5-(1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)furan-2-yl]benzoate](/img/structure/B10960486.png)
![(4Z,4'Z)-4,4'-{benzene-1,3-diylbis[imino(Z)methylylidene]}bis[2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B10960487.png)
![N-(2-chloro-4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B10960490.png)
![2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10960497.png)

![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10960504.png)

![N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10960522.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10960527.png)

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B10960545.png)


